
6-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinolin-2-one
説明
6-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial Agents
One significant application of related compounds to 6-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinolin-2-one is in the development of antimalarial agents. The synthesis of 1-alkyl-8-(aminoalkylamino)-6-methyl1-1,2,3,4-tetrahydroquinolines and related compounds has shown potential against Plasmodium berghei in mice and Plasmodium cynomolgi in rhesus monkeys (Carroll, Blackwell, Philip, & Twine, 1976).
Structural and Synthetic Studies
Structural and synthetic studies of tetrahydroquinoline derivatives have been a key area of research. For example, studies have been conducted on the definitive structural assignment of condensation products from anthranilamide and their reactions with ketones, leading to the formation of tetrahydroquinazolinones (Klemm, Weakley, Gilbertson, & Song, 1998). Additionally, research has been done on the facile synthesis of pyrimido[4,5-b]-quinoline derivatives, which includes understanding the reactivity of these compounds towards various chemical agents (Elkholy & Morsy, 2006).
Optically Pure Synthesis
The synthesis of optically pure tetrahydroquinolines is another research focus. Studies like the efficient synthesis of (S)-2-functionalized 1,2,3,4-tetrahydroquinoline demonstrate the importance of this research in creating optically pure compounds for potential applications in pharmaceuticals and materials science (Ding, Flippen-Anderson, Deschamps, & Wang, 2004).
Charge-Transfer Dynamics
Research into the charge-transfer dynamics of tetrahydroquinoline derivatives like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) is vital for understanding the photophysical properties of these compounds. This is crucial for their potential applications in electronic materials and sensors (Park, Im, Rhee, & Joo, 2014).
Novel Synthesis Methods
Innovative synthesis methods for tetrahydroquinoline derivatives are also a significant area of research. The development of new one-pot processes to synthesize pyrindines and tetrahydroquinolines showcases the ongoing efforts to improve the efficiency and scalability of synthesizing these compounds (Yehia, Polborn, & Müller, 2002).
Antifungal Properties
Research into the antifungal properties of tetrahydroquinoline derivatives is another important area. Studies on the synthesis and evaluation of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues for antifungal activity highlight the potential medical applications of these compounds (Gholap et al., 2007).
特性
IUPAC Name |
6-amino-1-(cyclobutylmethyl)-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-12-5-6-13-11(8-12)4-7-14(17)16(13)9-10-2-1-3-10/h5-6,8,10H,1-4,7,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJDAUSHSBNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=O)CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




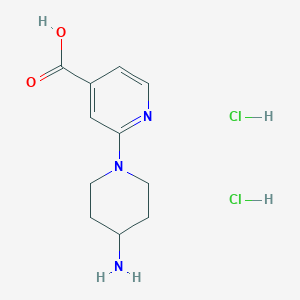
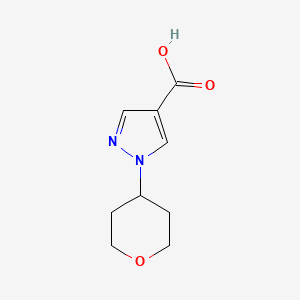
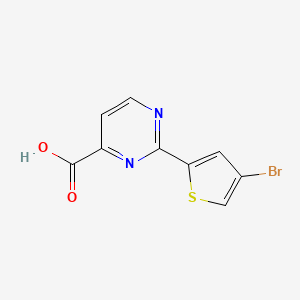
![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)

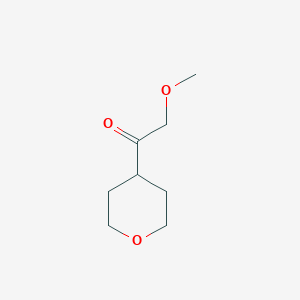
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)
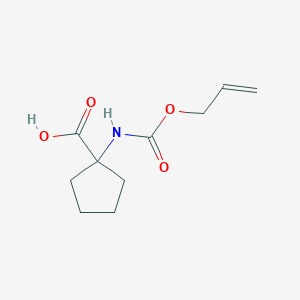
![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)


